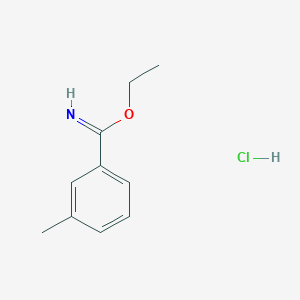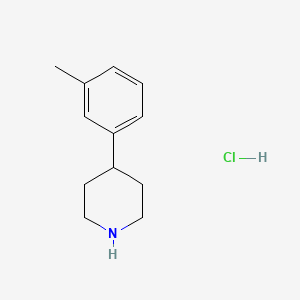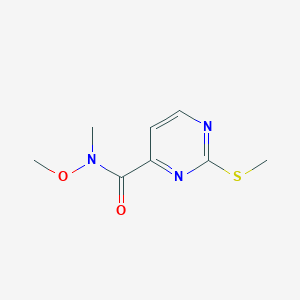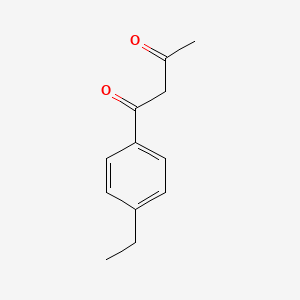
1-(4-Ethylphenyl)butane-1,3-dione
説明
1-(4-Ethylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is also known as 1,3-Butanedione, 1-(4-ethylphenyl)- . This compound is an oil-soluble liquid molecule with a rod-like structure .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane-1,3-dione group attached to a 4-ethylphenyl group . The compound has a rod-like structure .科学的研究の応用
Tautomeric and Acid-Base Properties
Research into similar compounds to 1-(4-Ethylphenyl)butane-1,3-dione, such as various azoderivatives of benzoylacetone, has delved into their structural, tautomeric, and acid-base properties. Studies utilizing techniques like IR, NMR spectroscopies, and potentiometry have been pivotal in understanding these properties (Mahmudov et al., 2011).
Photocatalysis and Synthetic Applications
Compounds closely related to this compound have been utilized in photocatalysis. For instance, studies on photoinduced oxidative annulation of related compounds, like 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, have led to the synthesis of polyheterocyclic compounds. Such processes are significant for their oxidant and transition-metal-free nature (Jin Zhang et al., 2017).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been synthesized and employed for the photometric determination of metals, such as copper in nickel alloys. These studies have been crucial in developing new analytical methods and understanding the chemical characteristics of such compounds (K. Makhmudov et al., 2008).
Sensor Technology
Related compounds have also been used as ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These studies contribute to sensor technology, specifically in developing sensors with improved selectivity and stability for metal ions (M. N. Kopylovich et al., 2011).
Luminescent Materials
Compounds similar to this compound have been used in the synthesis of luminescent materials. For example, studies involving europium (III) complexes based on derivatives of β-diketone ligands have shown potential in developing red-emitting LED devices, which is significant for the field of optoelectronics (Sheng-Gui Liu et al., 2013).
特性
IUPAC Name |
1-(4-ethylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIWGSJPMJMLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604178 | |
| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58278-92-5 | |
| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




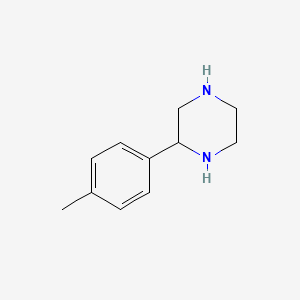
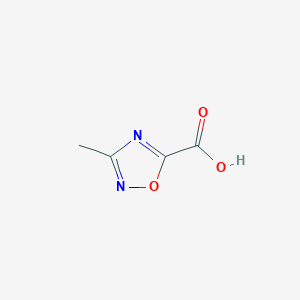
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
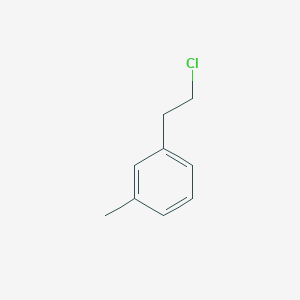


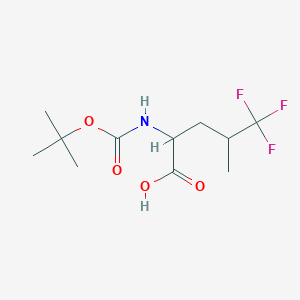
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
